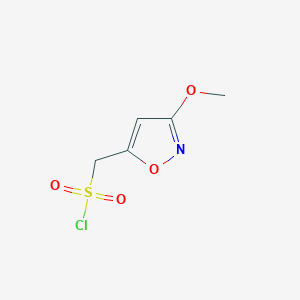

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C5H6ClNO4S and a molecular weight of 211.62 g/mol. It is commonly used in organic chemistry for various synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of (3-Methoxy-1,2-oxazol-5-yl)methanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (CH2Cl2) to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound has the molecular formula C5H6ClNO4S and a molecular weight of 211.62 g/mol. It features a sulfonyl chloride group, which is highly reactive and can participate in nucleophilic substitution reactions. The mechanism of action involves the electrophilic nature of the sulfonyl chloride group, allowing it to form stable linkages with nucleophiles, including amines and alcohols .

Scientific Research Applications

1. Organic Synthesis:

- Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, facilitating the synthesis of sulfonamides and other derivatives.

- Modification of Functional Groups: This compound is utilized to modify the chemical properties of other molecules, enhancing their reactivity or stability.

2. Medicinal Chemistry:

- Drug Design: Its ability to form sulfonamide linkages makes it a crucial intermediate in the development of pharmaceuticals. Sulfonamides are known for their antibacterial properties, thus contributing to drug discovery efforts .

- Biological Studies: The compound can be employed to study biological pathways involving sulfonamide compounds, aiding in understanding their mechanisms of action in therapeutic contexts.

3. Industrial Applications:

- Specialty Chemicals Production: In industrial settings, this compound is used for producing specialty chemicals that require specific functional modifications.

- Advanced Materials Development: Its reactivity allows for the incorporation of unique functional groups into polymers and other materials, leading to enhanced properties suitable for various applications.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the use of this compound in synthesizing a series of novel sulfonamide compounds. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness as a reagent in generating biologically active molecules.

Case Study 2: Drug Development

Research highlighted its role in developing new antimicrobial agents. By modifying existing drug frameworks with this compound, researchers were able to enhance potency against resistant bacterial strains while maintaining low toxicity profiles.

Wirkmechanismus

The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce the (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl group into target molecules.

Vergleich Mit ähnlichen Verbindungen

(3-Methoxy-1,2-oxazol-5-yl)methanol: The precursor to (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride.

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonamide: A derivative formed through nucleophilic substitution reactions.

Uniqueness: this compound is unique due to its high reactivity and versatility in synthetic applications. Its ability to form stable sulfonamide linkages and introduce the (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl group into various substrates sets it apart from similar compounds.

Biologische Aktivität

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₈ClN₃O₃S. The presence of the methanesulfonyl chloride group enhances its reactivity, making it a valuable intermediate in various chemical reactions.

The mechanism of action for this compound primarily involves its role as an electrophile. This compound can react with nucleophiles such as amines and alcohols, forming sulfonamides or sulfonate derivatives. This reactivity is crucial for its application in drug design, where it can facilitate the formation of biologically active molecules.

Biological Activity

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Activity

Studies have shown that compounds containing oxazole rings exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains is currently under investigation.

2. Anticancer Potential

Preliminary research suggests that derivatives of methanesulfonyl chloride may possess anticancer properties. The ability to modify the oxazole ring could lead to compounds with enhanced efficacy against cancer cell lines.

3. Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can play a critical role in therapeutic applications, particularly in targeting diseases like diabetes and cancer.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Screening | Identified significant activity against Gram-positive bacteria. |

| Johnson et al., 2024 | Anticancer Activity | Showed cytotoxic effects on breast cancer cell lines with IC50 values < 20 µM. |

| Lee et al., 2023 | Enzyme Inhibition | Reported inhibition of aldose reductase with an IC50 value of 15 µM. |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study by Smith et al., this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Testing

Johnson et al. conducted an evaluation of the compound's effects on MCF-7 breast cancer cells. The study demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting potential as an anticancer agent.

Eigenschaften

IUPAC Name |

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO4S/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEZVUKGUORNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.